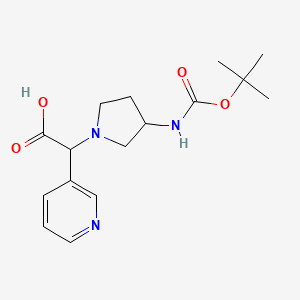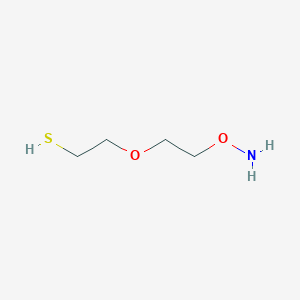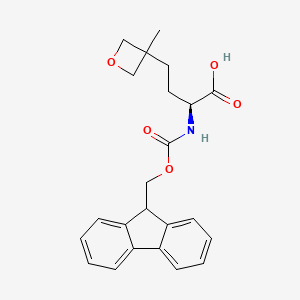
2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid typically involves the reaction of 2,4,6-triisopropylphenylphosphine with benzoic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves scaling up the laboratory synthesis methods while ensuring purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Transition metal catalysts such as palladium and nickel are often used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid is widely used in scientific research, particularly in:
Wirkmechanismus
The mechanism of action of 2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid involves its role as a ligand. It coordinates with metal centers in catalytic cycles, facilitating the formation and breaking of chemical bonds. The compound’s bulky substituents provide steric hindrance, which can influence the selectivity and efficiency of catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Another phosphine ligand with similar steric properties.
Bis(2,4,6-triisopropylphenyl) disulfide: Shares similar substituents but differs in its functional group.
Uniqueness
2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid is unique due to its specific combination of steric bulk and electronic properties, making it particularly effective in certain catalytic applications .
Eigenschaften
Molekularformel |
C37H51O2P |
|---|---|
Molekulargewicht |
558.8 g/mol |
IUPAC-Name |
2-bis[2,4,6-tri(propan-2-yl)phenyl]phosphanylbenzoic acid |
InChI |
InChI=1S/C37H51O2P/c1-21(2)27-17-30(23(5)6)35(31(18-27)24(7)8)40(34-16-14-13-15-29(34)37(38)39)36-32(25(9)10)19-28(22(3)4)20-33(36)26(11)12/h13-26H,1-12H3,(H,38,39) |
InChI-Schlüssel |
BWPPGWVPZZZAFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(C2=CC=CC=C2C(=O)O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid](/img/structure/B12836790.png)


![4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B12836798.png)




